3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
3-Cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a cyclopropyl substituent at the pyrazole core and a thiophene-based hydrazone moiety. The (E)-configuration of the imine group is critical for its structural stability and biological interactions . Key features include:
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(16-13-7-9-2-1-5-18-9)11-6-10(14-15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15)(H,16,17)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJKSLMAVQQXTA-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the reaction of cyclopropyl hydrazine with thiophene-2-carboxaldehyde under acidic conditions to form the intermediate hydrazone. Subsequent cyclization and oxidation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to ensure high yield and purity. Safety measures and environmental considerations are also taken into account to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted pyrazoles or thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has shown promise as a bioactive molecule. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-carbohydrazides are a versatile class of compounds with tunable bioactivity via substituent modifications. Below is a comparative analysis:
Key Observations:
- Thiophene vs.
- Cyclopropyl Group : The cyclopropyl moiety, present in the target compound and analogs (), improves metabolic stability and steric hindrance, which may influence binding affinity .
Physicochemical Properties
- Thermal Stability : Cyclopropyl groups enhance thermal stability compared to linear alkyl chains (e.g., tert-butyl in ) .
Biological Activity
3-Cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 270.34 g/mol. The compound features a cyclopropyl group, a thiophene moiety, and a hydrazone linkage, which are essential for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Other Pyrazole Derivatives | Various (e.g., Bacillus subtilis) | 16-64 µg/mL |
These results suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vivo models. It showed significant reduction in carrageenan-induced paw edema in rats, indicating its effectiveness in mitigating inflammation.
Case Study:
A study conducted by Burguete et al. (2014) reported that similar pyrazole derivatives exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Anticancer Properties
Pyrazoles are known for their anticancer activities, particularly against various cancer cell lines. The compound has been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 12 | Inhibition of angiogenesis |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural components. The presence of the cyclopropyl group and thiophene ring enhances lipophilicity and receptor binding affinity, contributing to their pharmacological effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction parameters for preparing 3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide?
- Methodology :
- Step 1 : Condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with thiophene-2-carbaldehyde under reflux in ethanol or methanol. Acidic (e.g., glacial acetic acid) or basic catalysts may accelerate imine formation .
- Step 2 : Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography.
- Key Parameters : Temperature (60–80°C), solvent polarity, and pH control to minimize side products like unreacted hydrazide or over-oxidation .
- Characterization : Confirmation via -/-NMR (e.g., pyrazole C=O peak at ~160 ppm, thiophene protons at 6.8–7.5 ppm) and FT-IR (N-H stretch at ~3200 cm, C=O at ~1650 cm) .
Q. How is the stereochemical configuration (E/Z) of the thiophen-2-ylmethylidene group validated?
- Methodology :
- NOESY NMR : Assess spatial proximity between the cyclopropyl group and thiophene protons to confirm the (E)-configuration .
- X-ray Crystallography : Resolve crystal structures using SHELXL (e.g., refine H-bonding patterns and dihedral angles) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and interaction mechanisms with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., COX-2, bacterial enoyl-ACP reductase). Focus on π-π stacking (thiophene/pyrazole) and H-bonding (hydrazide NH) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
- QSAR Models : Corrogate substituent effects (e.g., cyclopropyl vs. phenyl) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (e.g., MIC for antimicrobials vs. COX-2 inhibition for anti-inflammatory activity) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., cell line specificity, solvent effects) .
Q. How does the compound’s tautomeric equilibrium (pyrazole-hydrazide vs. pyrazolone forms) influence its reactivity and bioactivity?
- Methodology :
- -NMR Titration : Monitor proton shifts in DMSO-d vs. CDCl to detect tautomerization .
- DFT Calculations : Compare Gibbs free energies of tautomers at the B3LYP/6-311++G(d,p) level to predict dominant forms .
Experimental Design & Data Analysis
Q. What experimental approaches validate the compound’s stability under physiological conditions (e.g., plasma, gastric pH)?
- Methodology :
- Accelerated Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : Identify hydrolysis products (e.g., free hydrazide or thiophene aldehyde) using ESI-MS .
Q. How are structure-activity relationships (SARs) systematically explored for analogs of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
